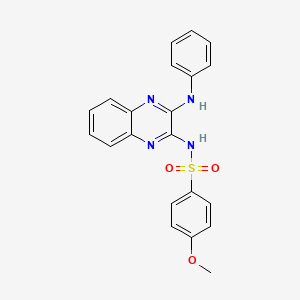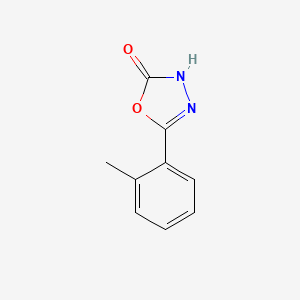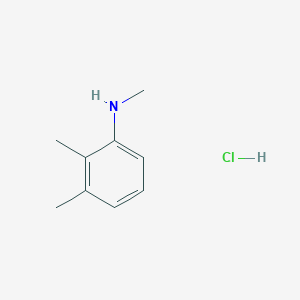
N,2,3-trimethylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,3-trimethylaniline hydrochloride is a chemical compound with the molecular formula C9H14ClN and a molecular weight of 171.67 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for N,2,3-trimethylaniline hydrochloride is1S/C9H13N.ClH/c1-7-5-4-6-9 (10-3)8 (7)2;/h4-6,10H,1-3H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
N,2,3-trimethylaniline hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Impact on Cardiovascular Health
Research has identified the gut microbiota-dependent metabolite trimethylamine N-oxide (TMAO) as a potential factor enhancing atherosclerosis and associated with cardiovascular risks. A study highlighted the inhibition of gut microbial TMA production as a therapeutic approach for treating cardiometabolic diseases, suggesting the relevance of related compounds like N,2,3-trimethylaniline hydrochloride in studying cardiovascular health impacts (Wang et al., 2015).
Dietary Influence and Health Risks
The metabolism of dietary substances such as choline and L-carnitine into TMAO by the gut microbiota and its correlation with major adverse cardiovascular events underline the significance of studying compounds like N,2,3-trimethylaniline hydrochloride. Such research could elucidate the pathways through which diet influences health risks (Ufnal et al., 2015).
Potential for Disease Biomarker or Therapeutic Target
Investigations into TMAO's role suggest its potential as a biomarker or therapeutic target for cardiovascular and neurological disorders. This implies that derivatives of trimethylamine, including N,2,3-trimethylaniline hydrochloride, could be crucial in developing new therapeutic strategies or diagnostic markers (Janeiro et al., 2018).
Role in Renal Insufficiency and Mortality Risk
A study on chronic kidney disease (CKD) patients found that elevated levels of TMAO, which could be related to the metabolism of compounds like N,2,3-trimethylaniline hydrochloride, contribute to renal insufficiency and increased mortality risk. This research underscores the importance of understanding how trimethylamine derivatives affect renal health and outcomes (Tang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N,2,3-trimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-5-4-6-9(10-3)8(7)2;/h4-6,10H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRYDGEFJBQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethylaniline hydrochloride | |
CAS RN |
1193388-52-1 |
Source


|
| Record name | N,2,3-trimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


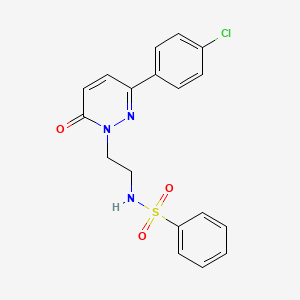
![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)

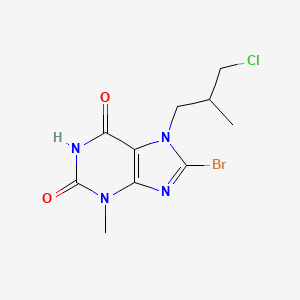
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)
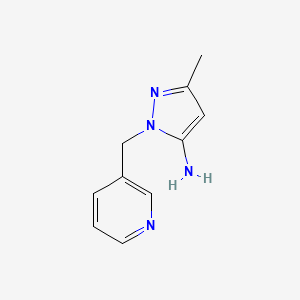


![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
